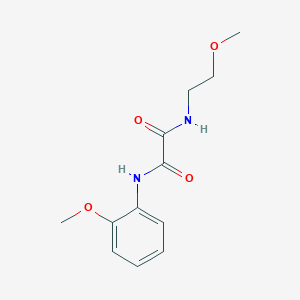

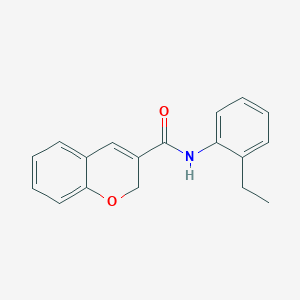

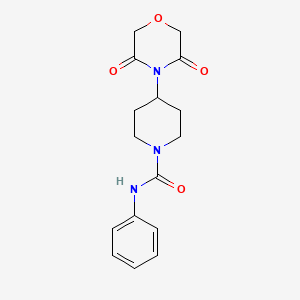

![molecular formula C25H22O8 B2450889 Tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate CAS No. 869079-44-7](/img/structure/B2450889.png)

Tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate, also known as TBOA, is a novel and potent inhibitor of the excitatory amino acid transporter 3 (EAAT3). EAAT3 is a member of the family of glutamate transporters, which are responsible for the uptake of glutamate from the synaptic cleft and the termination of glutamatergic neurotransmission. TBOA has been extensively studied for its potential as a research tool in neuroscience, as well as for its therapeutic potential in the treatment of neurological disorders.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

One-pot Synthesis of Furo[3,2-c]oxepin-4-one Derivatives : Tert-butyl 2-(2-hydroxytetrahydrofuran-2-yl)acetates were utilized in a one-pot synthesis process with alkenes, facilitated by cerium(IV) ammonium nitrate. This reaction yielded 2,3,7,8-Tetrahydrofuro[3,2-c]oxepin-4(6H)-ones through a 3+2-type dihydrofuran formation and subsequent lactonization (Kobayashi et al., 2004).

Silver-Catalyzed tert-Butyl 3-Oxopent-4-ynoate π-Cyclizations : Research demonstrates the use of tert-Butyl 2,5-diaryl-3-oxopent-4-ynoates in π-cyclizations activated by Ag(I) salts. The process involves de-tert-butylating π-cyclizations either in a 6-endo-dig mode forming 3,6-diaryl-4-hydroxy-2-pyrones, or a 5-exo-dig mode yielding (Z)-configured 2-aryl-4-(arylmethylidene)tetronic acids (Hermann & Brückner, 2018).

Application in Stereochemistry : NMR spectroscopy was applied to assign absolute configurations of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one and its esters. This involved observing NOESY correlations and calculating chemical shift anisotropy (Jakubowska et al., 2013).

Zinc- and Samarium-Promoted Substitution Reactions : Research on (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl Acetate showcased its use in substitution reactions. The study included zinc-mediated reactions leading to expected substitution products and samarium-promoted reactions yielding anomalous substitution products (Valiullina et al., 2018).

Chemical Degradation Studies

- Degradation Pathways in UV/H2O2 Process : A study focused on the degradation of methyl tert-butyl ether (MTBE) under UV/H2O2 process, which generated tert-butyl formate and other byproducts. This work is essential for understanding the environmental fate of such compounds (Stefan, Mack, & Bolton, 2000).

Propriétés

IUPAC Name |

tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O8/c1-25(2,3)33-22(27)13-30-15-8-9-16-17(12-21(26)31-20(16)11-15)18-10-14-6-5-7-19(29-4)23(14)32-24(18)28/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLBLGBDRBPREZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

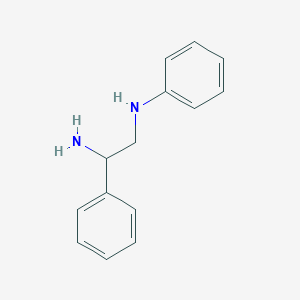

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride](/img/structure/B2450806.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2450814.png)

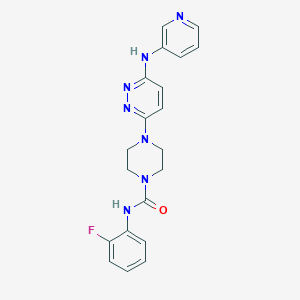

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2450819.png)

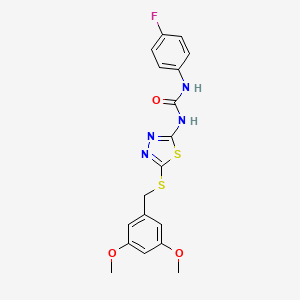

![7-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450820.png)

![Tert-butyl 5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2450823.png)